molecular formula C9H10FNO2 B1453818 Methyl 2-amino-4-fluoro-3-methylbenzoate CAS No. 928839-58-1

Methyl 2-amino-4-fluoro-3-methylbenzoate

Cat. No. B1453818
M. Wt: 183.18 g/mol
InChI Key: KQAJSIFCOAYAIE-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-fluoro-3-methylbenzoate, also known as M2AFMB, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless solid that is soluble in organic solvents and can be synthesized in a variety of ways. M2AFMB has been used in a number of scientific and medical research applications, including as a substrate for enzyme-catalyzed reactions and as a reagent for the synthesis of pharmaceuticals and other organic compounds. In addition, it has been used to study the biochemical and physiological effects of various compounds, as well as the advantages and limitations of laboratory experiments.

Scientific Research Applications

Synthesis and Biological Properties

  • Methyl 2-amino-4-fluoro-3-methylbenzoate is involved in the synthesis of a series of fluorinated 2-(4-aminophenyl)benzothiazoles with potent cytotoxic properties against certain cancer cell lines. These compounds, particularly 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, exhibit selective toxicity and are a focus of pharmaceutical development (Hutchinson et al., 2001).

Fluorescent Sensor Development

  • Methyl 2-amino-4-fluoro-3-methylbenzoate derivatives have been used in the development of fluorescent sensors for detecting specific metal ions like Al3+. These sensors show high selectivity and sensitivity, and have applications in bio-imaging and detecting Al3+ in human cervical cancer cell lines (Ye et al., 2014).

Chemical Synthesis Optimization

  • Research has been conducted on optimizing the synthesis of Methyl 2-amino-5-fluorobenzoate, a closely related compound. This optimization is essential for producing high-yield and high-purity compounds for further research and application (Yin Jian-zhong, 2010).

Antitumor Properties and Prodrug Development

  • Methyl 2-amino-4-fluoro-3-methylbenzoate derivatives have been used in the development of novel antitumor 2-(4-aminophenyl)benzothiazoles. These derivatives, when conjugated with amino acids, have shown potential as water-soluble, chemically stable prodrugs with significant efficacy against various carcinoma cell lines (Bradshaw et al., 2002).

Radioisotope Labeling for Cancer Imaging

  • The fluorinated derivatives of Methyl 2-amino-4-fluoro-3-methylbenzoate have been explored for use in positron emission tomography (PET) imaging of tyrosine kinase in cancers. These labeled compounds offer a new avenue for cancer diagnosis and treatment monitoring (Wang et al., 2006).

properties

IUPAC Name

methyl 2-amino-4-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAJSIFCOAYAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-fluoro-3-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Malancona, M Donghi, M Ferrara… - Bioorganic & medicinal …, 2010 - Elsevier
… Separated organic layer was washed with NaHCO 3 (saturated solution), brine, dried and evaporated to afford the intermediate methyl 2-amino-4-fluoro-3-methylbenzoate (109 mg, 77%…
Number of citations: 37 www.sciencedirect.com

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